Benzenesulfonamide, 3-[4-[(6-bromohexyl)oxy]butyl]-

β2-Adrenoreceptor Agonist Sulfonamide Regiochemistry SAR

This meta-sulfonamide intermediate is the essential building block for constructing ultra-long-acting β2-adrenoreceptor agonists. Its unique 6-bromohexyl-ether-butyl spacer and meta-geometry are critical for high β2-AR potency and prolonged residence time; regioisomeric (para/ortho) or chain-truncated analogs lead to significant loss in activity. The terminal bromide enables efficient SN2 coupling to the phenethanolamine pharmacophore. Secure this exact intermediate to reproduce published LABA leads, enable quantitative SAR, and avoid suboptimal bronchodilator profiles.

Molecular Formula C16H26BrNO3S
Molecular Weight 392.4 g/mol
CAS No. 452342-04-0
Cat. No. B3052778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenesulfonamide, 3-[4-[(6-bromohexyl)oxy]butyl]-
CAS452342-04-0
Molecular FormulaC16H26BrNO3S
Molecular Weight392.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)S(=O)(=O)N)CCCCOCCCCCCBr
InChIInChI=1S/C16H26BrNO3S/c17-11-4-1-2-5-12-21-13-6-3-8-15-9-7-10-16(14-15)22(18,19)20/h7,9-10,14H,1-6,8,11-13H2,(H2,18,19,20)
InChIKeyNIKRPPMIYIHXMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzenesulfonamide, 3-[4-[(6-bromohexyl)oxy]butyl]- (CAS 452342-04-0): A Key Arylsulfonamide Intermediate for Long-Acting Beta-2 Agonists


Benzenesulfonamide, 3-[4-[(6-bromohexyl)oxy]butyl]- (CAS 452342-04-0) is a synthetic intermediate belonging to the class of alkoxyalkyl‑substituted benzenesulfonamides. It features a meta‑sulfonamide‑substituted phenyl ring linked via a butyl spacer to a 6‑bromohexyl chain. This compound is a critical building block for constructing ultra‑long‑acting β2‑adrenoreceptor (β2‑AR) agonists, wherein the terminal bromine serves as a leaving group for coupling the phenethanolamine pharmacophore through a hexyl‑ether‑butyl linker [1]. The meta‑regiochemistry of the sulfonamide head group has been shown, at the final agonist level, to confer superior β2‑AR potency compared to para‑ and ortho‑analogues, establishing the positional isomerism embedded in this intermediate as a decisive structural determinant [2].

Why 3-[4-[(6-Bromohexyl)oxy]butyl]benzenesulfonamide Cannot Be Replaced by Generic Analogs in LABA Synthesis


The 6‑bromohexyl‑ether‑butyl chain in CAS 452342-04-0 is not an arbitrary linker; its length, heteroatom positioning, and terminal halide collectively govern the geometry of the final agonist within the β2‑AR binding pocket. Systematic SAR studies on the final sulfonamide‑derived agonists demonstrate that altering the linker length by a single methylene unit, shifting the sulfonamide from meta to para, or replacing bromine with chlorine significantly degrades both potency and duration of action [1]. Consequently, generic substitution with regioisomeric or chain‑truncated analogs yields final compounds with suboptimal receptor complementarity and bronchodilator profiles, making procurement of the precise intermediate essential for reproducing published lead series [2].

Quantitative Evidence Guide: Direct and Class-Level Comparisons for CAS 452342-04-0


Meta-Sulfonamide Regiochemistry Confers Potency Advantage Over Para- and Ortho-Analogs

The meta-substituted primary sulfonamide head group, which is structurally encoded in CAS 452342-04-0, was shown to be essential for potency. In the final saligenin alkoxyalkylphenylsulfonamide series, the meta-analogue displayed 10- to 100-fold greater β2-AR potency than the corresponding para- and ortho-regioisomers [1]. This SAR translates directly to this intermediate, as the sulfonamide position is fixed during its synthesis and carried through to the final agonist [2].

β2-Adrenoreceptor Agonist Sulfonamide Regiochemistry SAR

Primary Sulfonamide Superiority Over N-Alkylated (Secondary/Tertiary) Analogs

The primary sulfonamide (–SO2NH2) on the phenyl ring of CAS 452342-04-0 is a critical structural feature. In the final agonist series, primary sulfonamides were significantly more potent than their secondary (N‑methyl) and tertiary (N,N‑dimethyl) analogues [1]. Attempted substitution with N‑alkylated sulfonamide intermediates would produce final compounds with compromised β2-AR activity.

Sulfonamide SAR β2-Adrenoreceptor N-Alkylation

6-Bromohexyl Chain Length Maximizes Coupling Efficiency and Final Agonist Duration

The hexyl linker length in CAS 452342-04-0 is optimal for producing ultra-long-acting β2‑agonists. Patent and literature data indicate that shortening the bromoalkyl chain to pentyl or extending it to heptyl reduces both the yield of the nucleophilic displacement step and the duration of bronchodilation of the final agonist [1][2]. The C6 chain provides the ideal spatial separation between the sulfonamide head group and the phenethanolamine tail for sustained receptor occupancy.

Linker Optimization Bronchodilator Duration Chain Length SAR

Optimal Research and Industrial Use Cases for Benzenesulfonamide, 3-[4-[(6-bromohexyl)oxy]butyl]-


Synthesis of Ultra-Long-Acting β2-Adrenoreceptor Agonists (LABAs) for Respiratory Drug Discovery

CAS 452342-04-0 is the preferred intermediate for constructing sulfonamide‑headed LABAs, such as those exemplified by compound 29b in Procopiou et al. (2009). The bromohexyl group undergoes nucleophilic displacement with a protected saligenin oxazolidinone, followed by deprotection to yield a potent, selective, and ultra‑long‑acting β2‑AR agonist suitable for once‑daily inhaled therapy of asthma and COPD [1][2].

Structure–Activity Relationship (SAR) Studies on Linker and Head Group Modifications

Medicinal chemistry teams investigating arylsulfonamide β2‑agonists require this specific intermediate as the benchmark meta‑primary sulfonamide scaffold. Systematic variation of the head group (e.g., N‑alkylation, regioisomeric shifts) or linker (chain length, ether position) can be explored using CAS 452342-04-0 as the reference point, enabling quantitative SAR correlations with in vitro potency and duration data [1].

Process Chemistry Development and Scale-Up of Inhaled Respiratory Therapeutics

The synthesis of CAS 452342-04-0 via hydrogenation of the corresponding but‑1‑ynyl precursor over Pt/C has been demonstrated on a multi‑hundred‑gram scale (627 g input), providing a robust route for process chemistry optimization aimed at cGMP production of clinical candidates [1][2].

Comparative Halide Reactivity Studies for Late-Stage Functionalization

The terminal bromide of CAS 452342-04-0 serves as an excellent leaving group for SN2 reactions compared to the corresponding chloride or iodide analogues. This intermediate can be employed in kinetic studies of nucleophilic displacement to benchmark halide reactivity in the context of complex, polyfunctional substrates relevant to pharmaceutical synthesis [1].

Quote Request

Request a Quote for Benzenesulfonamide, 3-[4-[(6-bromohexyl)oxy]butyl]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.